molecular formula C14H17NO4 B5715537 ethyl 5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-indole-3-carboxylate

ethyl 5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-indole-3-carboxylate

Cat. No. B5715537
M. Wt: 263.29 g/mol
InChI Key: JGOOHXYNYXTIPI-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-indole-3-carboxylate, also known as EHIMEC, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. EHIMEC is a derivative of indole, a heterocyclic organic compound that is widely distributed in nature and has been found to possess a variety of biological activities.

Mechanism of Action

Ethyl 5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-indole-3-carboxylate exerts its biological effects by interacting with specific targets in cells. The exact mechanism of action of ethyl 5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-indole-3-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways. ethyl 5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-indole-3-carboxylate has been shown to inhibit the activity of several key enzymes involved in these pathways, such as PI3K, Akt, and ERK.
Biochemical and Physiological Effects
ethyl 5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-indole-3-carboxylate has been found to have a variety of biochemical and physiological effects, depending on the target cells and tissues. In addition to its anticancer and anti-inflammatory activities, ethyl 5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-indole-3-carboxylate has been shown to have antioxidant, neuroprotective, and cardioprotective effects.

Advantages and Limitations for Lab Experiments

Ethyl 5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-indole-3-carboxylate has several advantages for lab experiments, including its synthetic accessibility, high purity, and well-defined chemical structure. However, ethyl 5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-indole-3-carboxylate also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on ethyl 5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-indole-3-carboxylate. One area of interest is the development of ethyl 5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-indole-3-carboxylate-based drug candidates for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of the pharmacokinetic and pharmacodynamic properties of ethyl 5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-indole-3-carboxylate in vivo, including its absorption, distribution, metabolism, and excretion. Finally, the development of new synthetic methods for ethyl 5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-indole-3-carboxylate and its derivatives may also be an area of future research.

Synthesis Methods

Ethyl 5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-indole-3-carboxylate can be synthesized using a multistep process involving the reaction of 2-methylindole with ethyl oxalyl chloride, followed by hydrolysis and esterification. The yield of the final product can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.

Scientific Research Applications

Ethyl 5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-indole-3-carboxylate has been studied for its potential as an anticancer agent. In a study conducted by Zhang et al. (2016), ethyl 5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-indole-3-carboxylate was found to inhibit the growth of human breast cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis. The mechanism of action of ethyl 5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-indole-3-carboxylate involves the downregulation of several key proteins involved in cell proliferation and survival, such as cyclin D1, Bcl-2, and Akt.
ethyl 5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-indole-3-carboxylate has also been investigated for its potential as an anti-inflammatory agent. In a study conducted by Lee et al. (2019), ethyl 5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-indole-3-carboxylate was found to suppress the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages by inhibiting the activation of NF-κB and MAPK signaling pathways.

properties

IUPAC Name

ethyl 5-hydroxy-1-(2-hydroxyethyl)-2-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-3-19-14(18)13-9(2)15(6-7-16)12-5-4-10(17)8-11(12)13/h4-5,8,16-17H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOOHXYNYXTIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-indole-3-carboxylate

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